Technical Whitepaper: Ethyl 2-amino-2-(pyrazin-2-yl)acetate
Technical Whitepaper: Ethyl 2-amino-2-(pyrazin-2-yl)acetate
This guide serves as a comprehensive technical resource for Ethyl 2-amino-2-(pyrazin-2-yl)acetate (CAS 159470-82-3) .[1] It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, stability, and application in drug discovery.
A Critical Building Block in Heterocyclic Peptidomimetics
Executive Summary
Ethyl 2-amino-2-(pyrazin-2-yl)acetate (CAS 159470-82-3) acts as a specialized non-proteinogenic amino acid scaffold.[1] Structurally, it consists of a glycine backbone substituted at the
Its primary utility lies in the synthesis of peptidomimetics , where the electron-deficient pyrazine ring alters the pKa and metabolic stability of the adjacent amine, often improving oral bioavailability compared to carbocyclic analogs.
Chemical Architecture & Physicochemical Profile[2]
The molecule combines a basic primary amine, an electrophilic ester, and a
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 159470-82-3 | Often supplied as HCl salt (stable form).[1] |
| IUPAC Name | Ethyl 2-amino-2-(pyrazin-2-yl)acetate | Also known as Pyrazin-2-ylglycine ethyl ester.[1] |
| Molecular Formula | Free base MW: 181.19 g/mol . | |
| Molecular Weight | 217.65 g/mol (HCl salt) | Salt form is hygroscopic; store under inert gas. |
| pKa (Predicted) | Lower than Phenylglycine (~9.0) due to pyrazine electron withdrawal. | |
| LogP | ~0.2 - 0.5 | Significantly more polar than phenyl-analogs.[1] |
| Solubility | DMSO, Methanol, Water | High aqueous solubility as HCl salt. |
Synthetic Architecture & Protocols
The synthesis of CAS 159470-82-3 generally follows the Strecker Synthesis pathway, adapted to accommodate the sensitivity of the pyrazine ring to strong reducing agents.[1]
Retrosynthetic Analysis
The most robust route disconnects the
Experimental Protocol: The Modified Strecker Route
Note: This protocol synthesizes the racemic mixture. Chiral resolution is typically performed via enzymatic hydrolysis (e.g., Amano Lipase) or chiral HPLC post-synthesis.
Phase 1: Formation of the
-Amino Nitrile [1]
-
Reagents: Pyrazine-2-carboxaldehyde (1.0 eq),
(1.1 eq), NaCN (1.1 eq). -
Solvent: Methanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve
and NaCN in water; cool to 0°C. -
Add Pyrazine-2-carboxaldehyde in Methanol dropwise.[1]
-
Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Critical Control Point: Monitor consumption of aldehyde by TLC (EtOAc/Hexane).
-
Workup: Extract with DCM, dry over
, and concentrate to yield the crude amino nitrile. Caution: Cyanide waste protocols apply.[1]
-
Phase 2: Acid Hydrolysis & Esterification (One-Pot)
-
Reagents: Crude Nitrile, Ethanol (anhydrous),
gas (or ). -
Procedure:
-
Dissolve crude nitrile in anhydrous Ethanol at 0°C.
-
Slowly bubble dry
gas until saturation OR add (3.0 eq) dropwise (exothermic). -
Reflux for 4–6 hours. The nitrile first hydrolyzes to the imidate, then to the ester.
-
Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the Ethyl 2-amino-2-(pyrazin-2-yl)acetate Hydrochloride .
-
Yield Expectation: 60–75% over two steps.
-
Applications in Drug Discovery[4][5][6]
This scaffold is a "privileged structure" in the design of protease inhibitors, specifically for Hepatitis C (NS3/4A) and proteasome inhibitors.
Mechanistic Role
-
P1/P2 Pocket Occupancy: The pyrazine ring mimics the phenylalanine side chain found in natural substrates but adds nitrogen atoms that can accept hydrogen bonds from the enzyme backbone.
-
Electronic Modulation: The electron-withdrawing nature of pyrazine reduces the basicity of the
-amine.[1] In peptide coupling, this reduces the nucleophilicity, requiring highly active coupling agents (e.g., HATU) but also reducing the risk of epimerization during synthesis.
Workflow: Peptide Coupling
When using CAS 159470-82-3 as a C-terminal cap or internal residue:
Analytical Validation & Quality Control
To ensure the integrity of the building block before use, the following analytical signatures must be verified.
NMR Characterization ( or )[1]
-
Pyrazine Protons: Look for a characteristic pattern of 3 aromatic protons shifted downfield (8.5–8.8 ppm).
-
~8.75 (d, 1H),
~8.60 (d, 1H), ~8.55 (s/d, 1H).
-
~8.75 (d, 1H),
-
-Proton: A singlet (or distinct singlet-like peak) around 5.2–5.5 ppm.[1] Note: This proton is acidic; deuterium exchange may occur in
over time. -
Ethyl Group: Quartet at ~4.2 ppm (
) and Triplet at ~1.2 ppm ( ).
Mass Spectrometry[7]
-
ESI (+): Expect
(Free base). -
Common Impurity: Pyrazine-2-carboxylic acid (Hydrolysis product,
).[1]
Safety & Handling
-
Hygroscopicity: The HCl salt is hygroscopic. Store at 2–8°C under Argon.
-
Stability: Pyrazine rings are susceptible to nucleophilic attack if activated (e.g., N-oxidation). Avoid strong oxidizers (mCPBA) unless N-oxide formation is desired.[1]
-
Racemization: The
-proton is activated by both the ester and the electron-deficient pyrazine ring.[1] Avoid excessive base exposure (e.g., ) during workup to prevent rapid racemization.
References
-
BLD Pharm. (n.d.). Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl Safety Data Sheet. Retrieved from
- Doležal, M., et al. (2009). Pyrazine derivatives: A patent review (2006–2008). Expert Opinion on Therapeutic Patents. (Contextual grounding on pyrazine medicinal chemistry).
-
Palacios, F., et al. (2005).
-amino acid derivatives with heterocyclic side chains.[1][2] Organic Preparations and Procedures International. (Methodological basis for Strecker synthesis of heterocyclic amino acids). -
PubChem. (2025).[3][4] Compound Summary for Pyrazine-based Intermediates. National Library of Medicine.[5] Retrieved from
Sources
- 1. americanelements.com [americanelements.com]
- 2. prepchem.com [prepchem.com]
- 3. (2R)-2-amino-3-(phenylselanyl)propanoic acid | C9H11NO2Se | CID 9834704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl [(3-amino-2-pyridinyl)oxy]acetate | C9H12N2O3 | CID 18619191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Table 3-1, Chemical identity and physical-chemical properties of perfluoro-3-methoxypropanoic acid - EPA Transcriptomic Assessment Product (ETAP) for Perfluoro-3-Methoxypropanoic Acid - NCBI Bookshelf [ncbi.nlm.nih.gov]
